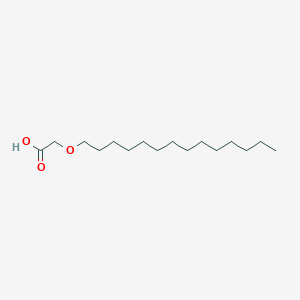
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide, also known as diphenhydramine hydrobromide, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is characterized by its ability to cross the blood-brain barrier, leading to its sedative effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide typically involves the reaction of benzhydrol with N,N-dimethylethanolamine in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate benzhydryloxy compound, which is then reacted with N,N-dimethylethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of antihistamines on cellular processes.
Medicine: In pharmacological studies to understand its mechanism of action and therapeutic effects.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by blocking histamine H1 receptors, preventing the action of histamine, a compound involved in allergic reactions. By crossing the blood-brain barrier, it also affects the central nervous system, leading to its sedative effects. The molecular targets include histamine receptors in various tissues, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzhydryloxy-N,N-dimethylethanamine hydrochloride
- 2-benzhydryloxy-N-ethylethanamine hydrochloride
- 2-bromo-N,N-dimethylethanamine hydrobromide
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is unique due to its strong sedative effects and ability to cross the blood-brain barrier, which is not as pronounced in some of its analogs. Its broad range of applications in treating allergies, motion sickness, and as a sedative makes it a versatile compound in both clinical and research settings.
Propiedades
Número CAS |
17626-27-6 |
|---|---|
Fórmula molecular |
C17H22BrNO |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide |
InChI |
InChI=1S/C17H21NO.BrH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
Clave InChI |
CVHGJMPROXWEME-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)

